molecular formula C17H17NO4 B11831768 4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1179362-33-4

4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B11831768
CAS No.: 1179362-33-4
M. Wt: 299.32 g/mol
InChI Key: QCAIUQOOTQGKLD-UHFFFAOYSA-N
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Description

4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound with a unique structure that includes a biphenyl core substituted with methoxy(methyl)carbamoyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

1179362-33-4

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

4-[4-[methoxy(methyl)carbamoyl]-2-methylphenyl]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-11-10-14(16(19)18(2)22-3)8-9-15(11)12-4-6-13(7-5-12)17(20)21/h4-10H,1-3H3,(H,20,21)

InChI Key

QCAIUQOOTQGKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)OC)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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